molecular formula C12H14N2O2S B493810 [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid CAS No. 313241-15-5

[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid

カタログ番号: B493810
CAS番号: 313241-15-5
分子量: 250.32g/mol
InChIキー: XQRVKCLCVBIXGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid (CAS: 313241-15-5) is a benzimidazole derivative featuring a 1H-benzimidazole core substituted at position 1 with an acetic acid group and at position 2 with an isopropylsulfanyl (-S-CH(CH₃)₂) moiety. Its molecular formula is C₁₂H₁₅N₂O₂S, with a molecular weight of 251.36 g/mol . Benzimidazoles are renowned for their pharmacological versatility, including antiparasitic, anticonvulsant, and anthelmintic activities .

特性

IUPAC Name

2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)17-12-13-9-5-3-4-6-10(9)14(12)7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRVKCLCVBIXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210320
Record name 2-[(1-Methylethyl)thio]-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313241-15-5
Record name 2-[(1-Methylethyl)thio]-1H-benzimidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313241-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1-Methylethyl)thio]-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

The synthesis of [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

化学反応の分析

[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, and substituted benzimidazole derivatives.

科学的研究の応用

[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid has several scientific research applications:

作用機序

The mechanism of action of [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity. The isopropylsulfanyl group may enhance the compound’s binding affinity and specificity, while the acetic acid moiety can facilitate its solubility and bioavailability .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of benzimidazole derivatives are highly dependent on substituents at positions 1 and 2. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties
[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid Isopropylsulfanyl C₁₂H₁₅N₂O₂S 251.36 Moderate lipophilicity; balanced solubility in polar/nonpolar solvents
[2-(Propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid Propylsulfanyl C₁₂H₁₄N₂O₂S 250.32 Linear alkyl chain increases flexibility but reduces steric hindrance
[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid Benzylthio C₁₆H₁₄N₂O₂S 298.35 Aromatic group enhances π-π stacking but reduces aqueous solubility
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid Methylsulfonyl C₁₀H₁₀N₂O₄S 254.26 Electron-withdrawing sulfonyl group reduces lipophilicity
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid Trifluoromethyl C₁₀H₇F₃N₂O₂ 244.17 High electronegativity improves metabolic stability
{2-[(Difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid Difluoromethylthio C₁₀H₈F₂N₂O₂S 266.24 Enhanced electrophilicity facilitates nucleophilic reactions
Key Observations:
  • Lipophilicity : Isopropylsulfanyl and benzylthio derivatives exhibit higher lipophilicity than sulfonyl or trifluoromethyl analogs, favoring membrane permeability .
  • Solubility : Acetic acid substituents improve aqueous solubility, but bulky groups (e.g., benzyl) counteract this effect .
Anthelmintic Activity:
  • In a study on 2-phenyl benzimidazole-1-acetamide derivatives, nitro (NO₂) and chloro (Cl) substituents at the phenyl ring significantly enhanced anthelmintic activity against Pheretima posthuma worms. For example, N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c) demonstrated superior paralytic and lethal effects compared to albendazole . While the target compound lacks a phenyl ring, its isopropylsulfanyl group may improve binding to hydrophobic enzyme pockets.
Anticonvulsant Activity:
  • Benzimidazole derivatives with phenoxymethyl groups (e.g., 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide) showed higher anticonvulsant activity than phenytoin. The acetic acid moiety likely enhances solubility and blood-brain barrier penetration .
Electrophilic Reactivity:
  • The difluoromethylthio group in {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid promotes nucleophilic attack, a property absent in the isopropylsulfanyl analog. This difference highlights the role of substituent electronegativity in modulating reactivity .

生物活性

[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and comparative studies with similar compounds.

  • IUPAC Name : 2-(isopropylsulfanyl)-1H-benzimidazol-1-yl)acetic acid
  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, as a member of the benzimidazole family, it is believed to interact with various molecular targets, influencing pathways related to cell proliferation and apoptosis.

Target Interactions

  • Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria, with studies indicating Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various strains .
  • Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells through activation of caspases and modulation of gene expression related to cell survival and death .

Antimicrobial Effects

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes the antimicrobial activity against various pathogens:

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus4Strong
Escherichia coli8Moderate
Klebsiella pneumoniae16Moderate
Candida albicans32Weak

These results indicate that the compound is particularly effective against certain Gram-positive bacteria, which may be relevant for treating infections caused by resistant strains .

Anticancer Effects

In vitro studies have assessed the anticancer potential of this compound on various cancer cell lines. The findings are summarized below:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)10Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)12Cell cycle arrest and DNA damage induction
HCT116 (Colon Cancer)15Modulation of p53 pathway

These results highlight the compound's potential as a therapeutic agent in oncology, particularly due to its ability to trigger apoptotic pathways.

Case Studies

A notable case study involved the evaluation of this compound in combination with established chemotherapeutics. The study found that co-administration enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
[2-(benzimidazol-1-yl)acetic acid]8 µg/mL20 µM
[2-(thioacetamide)-benzimidazole]16 µg/mL25 µM
[2-(isopropylsulfanyl)-benzimidazole]4 µg/mL10 µM

This comparison illustrates that this compound demonstrates superior antimicrobial and anticancer activities compared to some related compounds, emphasizing its potential as a lead compound for drug development.

Q & A

Q. What are the established synthetic routes for [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling benzimidazole derivatives with acetic acid moieties. For example, a modified procedure involves refluxing benzimidazolium chloride with sodium hydroxide (5% w/v), followed by acidification to pH 6 using acetic acid (10% v/v) to precipitate the product . Optimization includes controlling reaction time (e.g., ≤1 min heating to avoid decomposition) and purification via recrystallization in acetone or methanol . Monitoring by TLC (e.g., Rf = 0.55 in ethyl acetate) ensures purity .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended for structural refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of acetone solutions . Structural refinement uses SHELXL for small-molecule crystallography, which handles hydrogen bonding and thermal displacement parameters . Visualization tools like ORTEP-3 generate thermal ellipsoid plots, highlighting key interactions (e.g., O–H⋯O hydrogen bonds) . Data collection typically employs Mo-Kα radiation (λ = 0.71073 Å) at 290 K .

Q. What preliminary bioactivity assays are applicable to evaluate its pharmacological potential?

Methodological Answer: Anticonvulsant activity is assessed via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, comparing efficacy to standards like phenytoin . For example, derivatives with IC50 values <10 μM in MES assays warrant further study. Dose-response curves and LD50 determinations ensure therapeutic index evaluation .

Advanced Research Questions

Q. How can synthetic by-products (e.g., hydrazide intermediates) be minimized during scale-up?

Methodological Answer: By-products arise from incomplete coupling or hydrolysis. Strategies include:

  • Using anhydrous solvents (e.g., dry THF) to suppress hydrolysis .
  • Employing coupling agents like EDC/HOBt to enhance efficiency .
  • Implementing inline IR spectroscopy to monitor reaction progress and terminate at optimal conversion .

Q. How do crystallographic data resolve contradictions in hydrogen-bonding patterns across polymorphs?

Methodological Answer: Polymorphs may exhibit variations in O–H⋯O hydrogen bond geometries (e.g., dimeric vs. chain motifs). SCXRD data refined with SHELXL reveal bond distances (e.g., 2.65–2.85 Å for O⋯O) and angles (160–175°). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π contacts contributing 5–10% to crystal packing) . Conflicting reports are resolved by comparing unit cell parameters (e.g., space group P21/c vs. P-1) .

Q. What computational approaches predict structure-activity relationships (SAR) for benzimidazole derivatives?

Methodological Answer:

  • Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., GABA receptors for anticonvulsants) .
  • QSAR models correlate substituent electronegativity (e.g., isopropylsulfanyl groups) with bioactivity using Hammett constants (σ) and partition coefficients (logP) .
  • DFT calculations (Gaussian 09) optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How do solvent polarity and pH influence the compound’s stability in formulation studies?

Methodological Answer: Stability is assessed via accelerated degradation studies:

  • HPLC-MS monitors degradation products in buffers (pH 1–13) at 40°C .
  • Polar aprotic solvents (e.g., DMSO) enhance solubility (>45 mg/mL) but may accelerate hydrolysis at high pH .
  • Degradation follows first-order kinetics, with activation energy (Ea) calculated via Arrhenius plots .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。